[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine
Overview
Description
[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol It is known for its unique structure, which includes a benzodioxole ring and a pyridine ring connected by a methylamine bridge
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . For instance, they have been found to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, it has shown potential cytotoxic effects, leading to cell death. This compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Furthermore, it can affect gene expression by modulating transcription factors and other regulatory proteins. These cellular effects highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or RNA, interfering with their normal functions. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or epigenetic modifiers. Understanding these molecular mechanisms is essential for elucidating the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has shown stability under specific conditions, but it may degrade over time, leading to changes in its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activity. The compound’s impact on metabolic flux and metabolite levels provides insights into its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, the compound can localize to specific organelles or compartments, affecting its accumulation and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of the Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reaction: The final step involves the coupling of the benzodioxole and pyridine intermediates using a methylamine bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities with [(2H-1,3-benzodioxol-4
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-1-pyridin-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-12(14-13(3-1)17-10-18-14)9-16-8-11-4-6-15-7-5-11/h1-7,16H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSBWVBDZXRSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CNCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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